molecular formula C14H8Cl2FN B14070742 (2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile

(2',6'-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile

Cat. No.: B14070742
M. Wt: 280.1 g/mol
InChI Key: VUAOENGWEWTFJW-UHFFFAOYSA-N
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Description

(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile typically involves the reaction of 2’,6’-dichloro-5-fluoro-biphenyl with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile involves large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with altered functional groups.

    Substitution: The chlorine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.

Scientific Research Applications

(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of biphenyl derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-methanol
  • 3-(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acrylic acid

Uniqueness

(2’,6’-Dichloro-5-fluoro-biphenyl-3-yl)-acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[3-(2,6-dichlorophenyl)-5-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-12-2-1-3-13(16)14(12)10-6-9(4-5-18)7-11(17)8-10/h1-3,6-8H,4H2

InChI Key

VUAOENGWEWTFJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)CC#N)F)Cl

Origin of Product

United States

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